1-(4-Bromo-2-chlorophenyl)pyrrolidine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 288.57 g/mol. This compound features a pyrrolidine ring attached to a phenyl group that contains both bromine and chlorine substituents. The presence of these halogens can significantly influence the chemical reactivity and biological activity of the compound, making it of interest in various fields such as medicinal chemistry and materials science.
The compound is synthesized through specific chemical reactions involving pyrrolidine and halogenated phenyl derivatives. It is cataloged in chemical databases such as PubChem, where detailed information regarding its structure, synthesis, and potential applications can be found.
1-(4-Bromo-2-chlorophenyl)pyrrolidine belongs to the class of organic compounds known as heterocycles, specifically pyrrolidines. These compounds are recognized for their diverse biological activities and are often used as intermediates in pharmaceutical synthesis.
The synthesis of 1-(4-Bromo-2-chlorophenyl)pyrrolidine typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with pyrrolidine. This reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile, often in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
The industrial synthesis mirrors these laboratory methods but is optimized for larger scale production, utilizing continuous flow reactors and automated systems to enhance yield and purity.
The molecular structure of 1-(4-Bromo-2-chlorophenyl)pyrrolidine can be represented using various structural formulas, showcasing the arrangement of atoms within the molecule:
InChI=1S/C11H11BrClN/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
The compound's structural attributes include:
1-(4-Bromo-2-chlorophenyl)pyrrolidine can undergo several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The carbonyl group may undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Bromo-2-chlorophenyl)pyrrolidine involves its interaction with specific biological targets such as enzymes or receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various biological effects. Research is ongoing to elucidate the precise pathways involved in its activity.
1-(4-Bromo-2-chlorophenyl)pyrrolidine is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
1-(4-Bromo-2-chlorophenyl)pyrrolidine has several scientific uses:
This compound's unique combination of structural features makes it valuable across multiple scientific disciplines, highlighting its significance in ongoing research efforts.
The core synthesis relies on nucleophilic aromatic substitution (SNAr) or alkyl halide displacement. 4-Bromo-3-chlorobenzyl chloride reacts with pyrrolidine in polar aprotic solvents (e.g., dichloromethane) under basic conditions (K₂CO₃ or NaOH). This method yields ~85% pure product after recrystallization . Alternatively, reductive amination of 4-bromo-3-chlorobenzaldehyde with pyrrolidine using NaBH₃CN in methanol affords the target compound at 60–75°C [8]. Kinetics studies confirm second-order dependence on both reactants, with rate acceleration in DMF due to enhanced nucleophilicity [8].
The bromine substituent enables Pd-catalyzed transformations for complex derivatives:
Reaction Type | Catalyst System | Yield (%) | Application Target |
---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂ | 92 | Anticancer scaffolds |
Amination | Pd₂(dba)₃/XantPhos | 87 | Kinase inhibitors [9] |
Microwave irradiation drastically reduces reaction times for hybrid molecules. Condensation with heteroaryl aldehydes (e.g., pyridine-4-carboxaldehyde) using acetic acid catalyst under MW (150°C, 20 min) achieves >90% conversion. This method generates imine-linked conjugates for bioactivity screening [9] [10].
Hydrochloride salts improve crystallinity and stability. Treatment with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt (mp 192°C). Lyophilization from tert-butanol/water yields free-flowing powders suitable for formulation. FT-IR confirms N⁺–H bending at 2700 cm⁻¹, while XRD shows monoclinic crystal packing [4] [5].
Critical parameters for kilogram-scale synthesis:
Table 2: Optimized Large-Scale Reaction Conditions
Parameter | Laboratory Scale | Pilot Plant Scale | Key Improvement |
---|---|---|---|
Temperature | 80°C | 115°C (pressure vial) | 3× faster kinetics |
Pyrrolidine Equivalents | 2.0 | 1.25 | Reduced waste |
Isolated Yield | 76% | 89% | ScCO₂ purification |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: